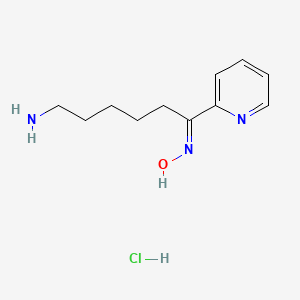
6-Amino-1-pyridin-2-YL-hexan-1-one oxime hydrochloride
Overview
Description
6-Amino-1-pyridin-2-YL-hexan-1-one oxime hydrochloride is a chemical compound with the molecular formula C11H18ClN3O and a molecular weight of 243.73312 . It is used in various chemical reactions and has several properties that make it useful in the field of chemistry .
Synthesis Analysis
The synthesis of compounds similar to 6-Amino-1-pyridin-2-YL-hexan-1-one oxime hydrochloride involves various methods. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free . More research is needed to provide a detailed synthesis analysis specifically for 6-Amino-1-pyridin-2-YL-hexan-1-one oxime hydrochloride.Scientific Research Applications
Synthesis of Amino Sugars
The oxime functionality of compounds like 6-Amino-1-pyridin-2-YL-hexan-1-one oxime hydrochloride can be utilized in the synthesis of amino sugars. This process involves converting a ketone to an oxime and then reducing the oxime to an amine, providing an alternative route to amino sugars which are significant in various biochemical processes (Stevens & Bryant, 1972).
Kinetic Determination of Oximes in Pharmaceutical Products
Oximes such as HI-6, a chemical relative of 6-Amino-1-pyridin-2-YL-hexan-1-one oxime hydrochloride, have been used in the development of kinetic methods for determining their concentration in pharmaceutical products. This application is particularly relevant for substances used as antidotes against nerve gas poisoning (Milovanović & Čakar, 1990).
Synthesis and Structural Studies of Copper(II) Complexes
Research has been conducted on synthesizing and studying the structures of complexes involving oxime ligands. For example, the creation of mono-, di-, and tri-nuclear copper(II) complexes using dioxime ligands showcases the potential of oximes in coordination chemistry and material science (Karaböcek, Armutcu, & Karaböcek, 2006).
Antimitotic Agents in Cancer Research
Oximes, through their structural versatility, have been involved in synthesizing compounds with potential antimitotic properties, crucial in cancer research. Alterations in the oxime structure can significantly impact cytotoxicity and the inhibition of mitosis in certain cancer cell lines (Temple, Rener, Comber, & Waud, 1991).
Non-Linear Optical (NLO) and Molecular Docking Studies
Oxime derivatives have been explored for their non-linear optical properties and potential in molecular docking studies, highlighting their role in the development of new materials with specific optical characteristics and pharmaceutical applications (Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, & Vasuki, 2019).
properties
IUPAC Name |
(NE)-N-(6-amino-1-pyridin-2-ylhexylidene)hydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.ClH/c12-8-4-1-2-7-11(14-15)10-6-3-5-9-13-10;/h3,5-6,9,15H,1-2,4,7-8,12H2;1H/b14-11+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOUMLGIZHABOM-JHGYPSGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NO)CCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N/O)/CCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1-pyridin-2-YL-hexan-1-one oxime hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



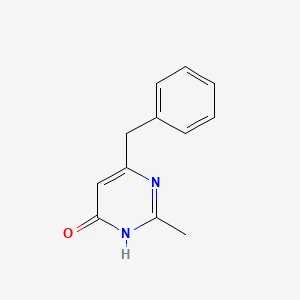
![[1,2,4]Triazolo[4,3-A][1,3,5]triazin-5-OL](/img/structure/B1384352.png)

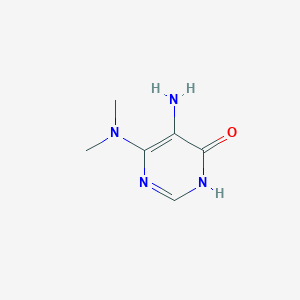

![2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B1384363.png)
![3-{1,3,4-trimethyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B1384364.png)
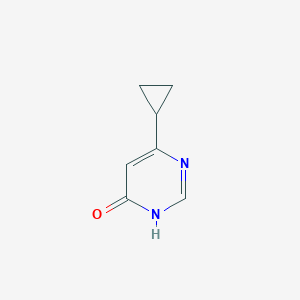
![2-{[(2-methoxyethyl)amino]methyl}quinazolin-4(3H)-one hydrochloride](/img/structure/B1384366.png)
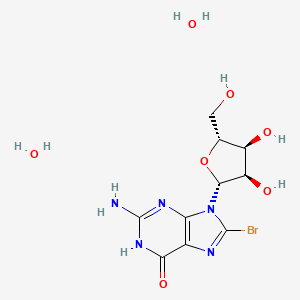

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1384369.png)
![6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1384370.png)
![2-[(4-Chlorophenyl)amino]-4-(3-fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B1384372.png)